

# Application Notes and Protocols for ACTH (6-24) (human) In Vitro Assays

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## Compound of Interest

Compound Name: ACTH (6-24) (human)

Cat. No.: B12372446

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Adrenocorticotrophic hormone (ACTH) (6-24) is a peptide fragment of the full-length human ACTH (1-39). Unlike the native hormone, which stimulates steroidogenesis in the adrenal gland, ACTH (6-24) has been identified as a competitive inhibitor of this process.<sup>[1][2]</sup> This characteristic makes it a valuable tool for studying the structure-function relationships of ACTH and for investigating the mechanisms of melanocortin receptor signaling. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of ACTH (6-24).

## Data Presentation

Table 1: Competitive Inhibition of Steroidogenesis by ACTH (6-24)

Inhibitor	Agonist	Parameter	Value (nM)	Cell Type	Reference
ACTH (6-24)	ACTH (1-39)	Kd	13.4	Rat Adrenocortica I Cells	<a href="#">[1]</a> <a href="#">[2]</a>
ACTH (6-24)	ACTH (5-24)	Kd	3.4	Rat Adrenocortica I Cells	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Binding Affinity of ACTH Fragments to Melanocortin Receptors

Peptide	Receptor	Parameter	Value	Assay Type	Reference
ACTH (6-24)	MC1, MC3, MC4, MC5	Affinity	Much lower than ACTH (1-39)	Competitive Radioligand Binding	<a href="#">[3]</a>
ACTH (11- 24)	MC Receptors	Binding	No displacement at 100 µM	Competitive Radioligand Binding	<a href="#">[3]</a>

Note: Specific  $K_i$  or  $K_d$  values for ACTH (6-24) binding to individual melanocortin receptor subtypes are not readily available in the public domain but it is established that truncation of the N-terminus significantly reduces affinity.[\[3\]](#)

## Experimental Protocols

### Competitive Steroidogenesis Inhibition Assay

This assay determines the ability of ACTH (6-24) to inhibit ACTH-induced corticosterone production in primary rat adrenocortical cells.

Materials:

- **ACTH (6-24) (human)**
- ACTH (1-39) (human) or ACTH (1-24) (Cosyntropin)

- Primary rat adrenocortical cells
- DMEM/F12 cell culture medium
- Fetal Bovine Serum (FBS)
- Collagenase Type I
- DNase I
- Percoll
- Corticosterone ELISA kit
- 96-well cell culture plates
- CO2 incubator

Protocol:

- Isolation and Culture of Rat Adrenocortical Cells:
  - Isolate adrenal glands from rats and decapsulate them.
  - Digest the adrenal cortex with Collagenase Type I and DNase I to obtain a single-cell suspension.
  - Purify the adrenocortical cells using a Percoll density gradient.
  - Seed the purified cells in 96-well plates at a density of  $5 \times 10^4$  cells/well in DMEM/F12 with 10% FBS and incubate overnight at 37°C in a 5% CO2 atmosphere.
- Inhibition Assay:
  - The following day, wash the cells with serum-free DMEM/F12.
  - Prepare a stock solution of ACTH (6-24) and create a serial dilution to achieve a range of final concentrations (e.g., 1 nM to 10  $\mu$ M).

- Prepare a solution of ACTH (1-39) or ACTH (1-24) at a concentration that elicits a submaximal steroidogenic response (e.g., EC80, to be determined in a preliminary dose-response experiment).
- Add the different concentrations of ACTH (6-24) to the wells and incubate for 30 minutes at 37°C.
- Add the ACTH (1-39) or ACTH (1-24) solution to the wells (except for the negative control) and incubate for 2 hours at 37°C.
- Collect the cell culture supernatant.
- Corticosterone Measurement:
  - Measure the concentration of corticosterone in the supernatant using a commercially available corticosterone ELISA kit, following the manufacturer's instructions.
- Data Analysis:
  - Plot the corticosterone concentration against the log concentration of ACTH (6-24).
  - Calculate the IC50 value, which is the concentration of ACTH (6-24) that inhibits 50% of the ACTH-induced corticosterone production.
  - The dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation if the Kd of the agonist is known.

## cAMP Accumulation Inhibition Assay

This assay measures the ability of ACTH (6-24) to inhibit ACTH-induced cyclic AMP (cAMP) production, a key second messenger in the steroidogenic pathway.

Materials:

- **ACTH (6-24) (human)**
- ACTH (1-39) (human) or ACTH (1-24)

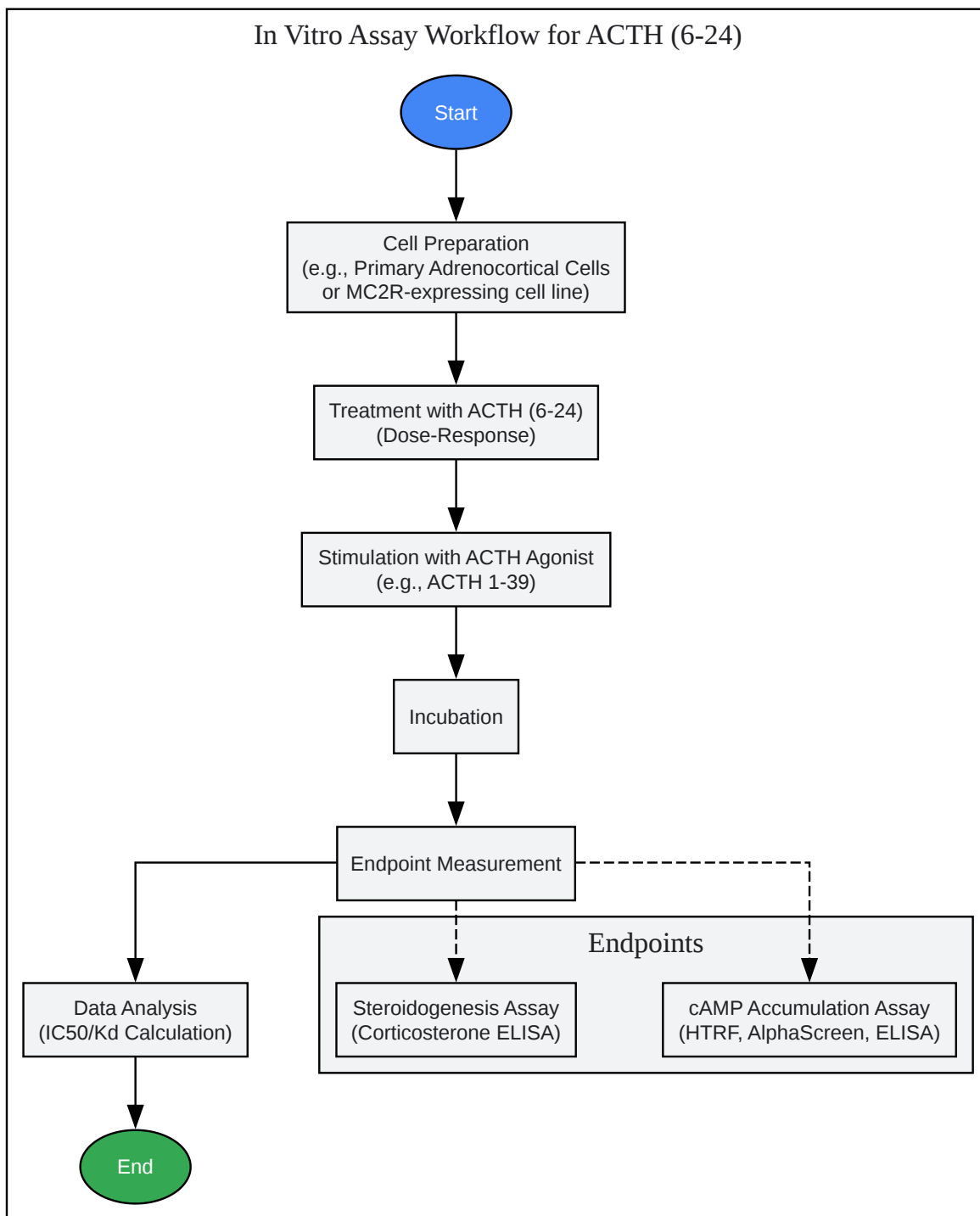
- HEK293 cells stably expressing the human melanocortin-2 receptor (MC2R) and its accessory protein, MRAP.
- DMEM high glucose medium
- Fetal Bovine Serum (FBS)
- Geneticin (G418) for selection
- IBMX (3-isobutyl-1-methylxanthine)
- cAMP competition immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- 96-well or 384-well white opaque plates

Protocol:

- Cell Culture:
  - Culture the HEK293-hMC2R/MRAP cells in DMEM with 10% FBS and G418 at 37°C in a 5% CO<sub>2</sub> atmosphere.
  - Seed the cells into 96-well or 384-well plates and grow to confluence.
- Inhibition Assay:
  - Wash the cells with serum-free medium.
  - Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 15-30 minutes to prevent cAMP degradation.
  - Add serial dilutions of ACTH (6-24) to the cells and incubate for 30 minutes.
  - Add a fixed, submaximal concentration (e.g., EC<sub>80</sub>) of ACTH (1-39) or ACTH (1-24).
  - Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
- cAMP Measurement:

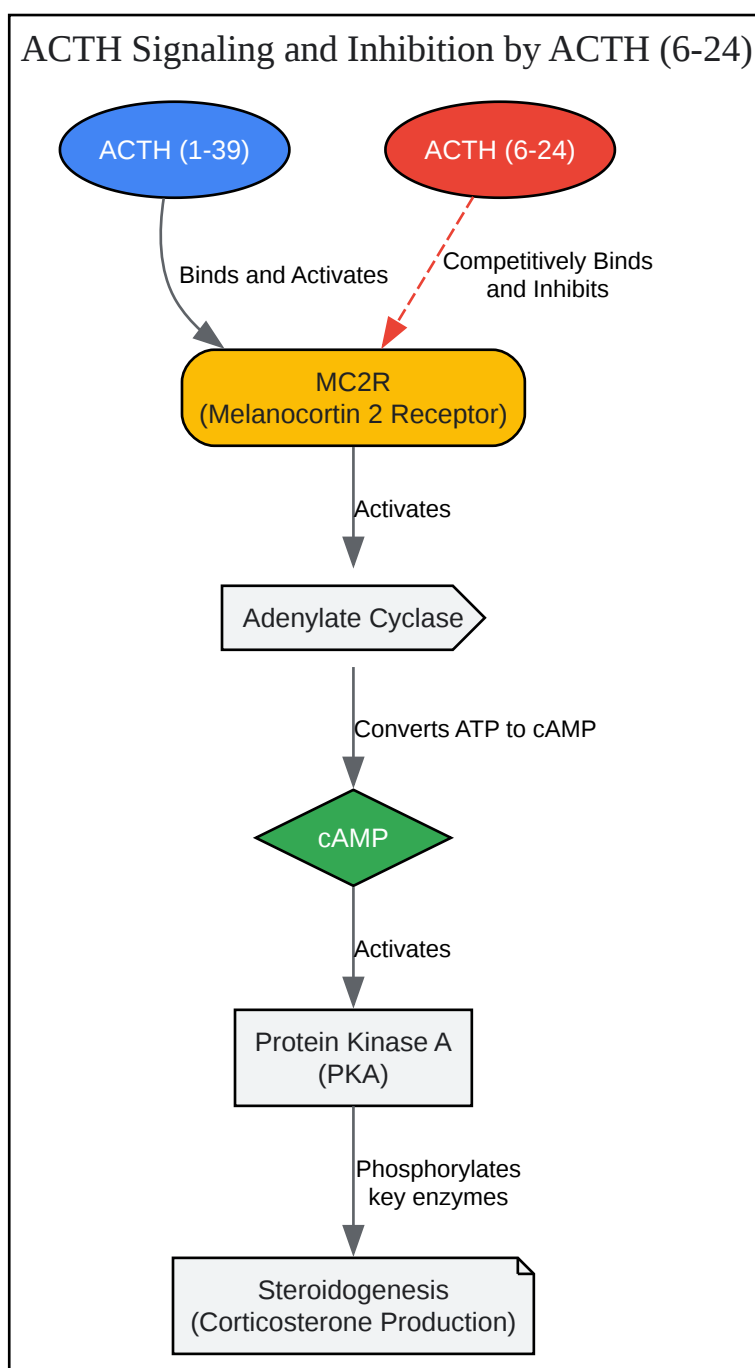
- Lyse the cells and measure the intracellular cAMP levels using a cAMP competition immunoassay kit according to the manufacturer's protocol.
- Data Analysis:
  - Generate a dose-response curve by plotting the cAMP levels against the log concentration of ACTH (6-24).
  - Determine the IC<sub>50</sub> value for the inhibition of ACTH-induced cAMP accumulation.

## Visualizations



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Caption: Workflow for in vitro characterization of ACTH (6-24).



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Caption: Signaling pathway of ACTH and its inhibition by ACTH (6-24).



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